5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
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Overview
Description
5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound with the molecular formula C8H9N3O and a molecular weight of 163.17656 g/mol . This compound is known for its unique structure, which includes a pyrrolo[2,3-d]pyrimidin-6-one core. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the use of sodium ethoxide, ethanol, diethyl 2-formylsuccinate, acetamidine hydrochloride, aqueous hydrogen chloride solution, and water . The general procedure includes the following steps:
- Dissolving sodium ethoxide in ethanol.
- Adding diethyl 2-formylsuccinate and acetamidine hydrochloride to the solution.
- Introducing aqueous hydrogen chloride solution and water to facilitate the reaction.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives .
Scientific Research Applications
5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. It acts as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and potentially leading to cell cycle arrest . This mechanism is particularly relevant in cancer research, where uncontrolled cell division is a hallmark of the disease .
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: This compound shares the core structure but lacks the dimethyl groups at the 5-position.
4-Chloro-5,5-dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one:
Uniqueness
5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups at the 5-position enhances its stability and reactivity compared to its unsubstituted counterparts .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C8H9N3O/c1-8(2)5-3-9-4-10-6(5)11-7(8)12/h3-4H,1-2H3,(H,9,10,11,12) |
InChI Key |
CRMSVJAOZAUGPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CN=CN=C2NC1=O)C |
Origin of Product |
United States |
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